5-Carboxy-2-fluorophenylboronic acid
Overview
Description
5-Carboxy-2-fluorophenylboronic acid is a chemical compound .
Synthesis Analysis
The synthesis of this compound is not well documented in the available resources .Molecular Structure Analysis
The molecular formula of this compound is C7H6BFO4 . The InChI key is OSMLMMRXRIGREO-UHFFFAOYSA-N .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius .Scientific Research Applications
Fluorescence Quenching and Optical Properties
Fluorescence Quenching in Boronic Acid Derivatives : Research by Geethanjali et al. (2015) explores the fluorescence quenching mechanism in boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid, at room temperature. This study contributes to understanding the quenching behavior and properties of similar compounds like 5-Carboxy-2-fluorophenylboronic acid (Geethanjali, Nagaraja, & Melavanki, 2015).
Optical Modulation in Phenyl Boronic Acid-Grafted Materials : Mu et al. (2012) demonstrate how phenyl boronic acids, including variants like 3-carboxy-5-fluoro-phenylboronic acid, can modulate the photoluminescence of single-walled carbon nanotubes, highlighting the potential application of such compounds in optical technologies (Mu et al., 2012).
Pharmaceutical and Biomedical Applications
Antiproliferative and Proapoptotic Properties in Cancer Therapy : Psurski et al. (2018) discuss the antiproliferative potential of phenylboronic acid derivatives, with implications for compounds like this compound in experimental oncology, particularly in inducing apoptosis in cancer cells (Psurski et al., 2018).
Glucose Sensing and Diabetes Management : Cao et al. (2014) explore the use of 5-amino-2-fluorophenylboronic acid modified silver nanoparticles for glucose sensing, demonstrating the potential of boronic acid derivatives in medical fields like diabetes management (Cao et al., 2014).
Nanotechnology and Material Science
- Application in Mesoporous Silica Nanoparticles : Chen et al. (2015) utilize 3-carboxy-5-nitrophenylboronic acid, a compound structurally related to this compound, for functionalizing mesoporous silica nanoparticles. This application suggests potential uses in controlled drug delivery and imaging (Chen et al., 2015).
Electrochemistry and Sensor Technology
- Electrochemical Detection of Saccharides : Li et al. (2013) highlight the use of 2-fluorophenylboronic acid and dopamine as a probe set for electrochemical detection of saccharides, indicating the scope of this compound in similar sensor technologies (Li et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-borono-4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZPFWJYAFZZHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619072 | |
Record name | 3-Borono-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-59-7 | |
Record name | 3-Borono-4-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874219-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Borono-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Carboxy-2-fluorophenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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